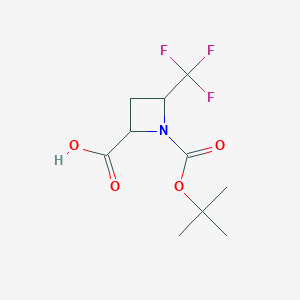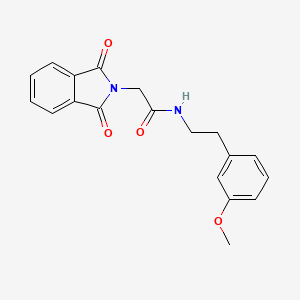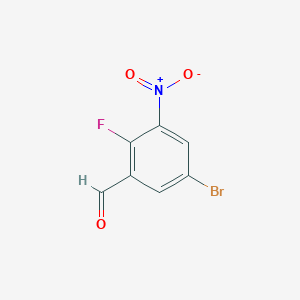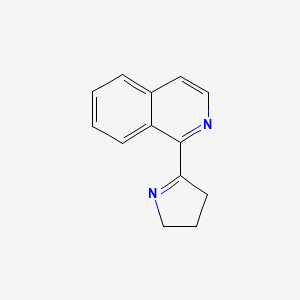
1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid is a compound of significant interest in organic chemistry. It features a four-membered azetidine ring, which is a nitrogen-containing heterocycle, substituted with a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various synthetic and research applications.
Métodos De Preparación
The synthesis of 1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the strain-release reaction of 1-azabicyclo[1.1.0]butane, followed by functionalization to introduce the Boc and trifluoromethyl groups . The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.
Industrial production methods may employ flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems enable precise control over reaction conditions, leading to improved scalability and reproducibility.
Análisis De Reacciones Químicas
1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions, often using radical intermediates.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and radical initiators for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Aplicaciones Científicas De Investigación
1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid finds applications in various fields of scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The Boc group provides protection to the nitrogen atom, allowing selective reactions at other sites. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .
Comparación Con Compuestos Similares
1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid can be compared with other similar compounds, such as:
tert-Butoxycarbonyl-protected azetidines: These compounds share the Boc protecting group but may differ in other substituents, affecting their reactivity and applications.
Trifluoromethyl-substituted azetidines: These compounds have the trifluoromethyl group but may lack the Boc protection, leading to different chemical properties and uses.
The uniqueness of this compound lies in the combination of the Boc and trifluoromethyl groups, which confer distinct advantages in terms of stability, reactivity, and versatility in synthetic applications.
Propiedades
Fórmula molecular |
C10H14F3NO4 |
|---|---|
Peso molecular |
269.22 g/mol |
Nombre IUPAC |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)azetidine-2-carboxylic acid |
InChI |
InChI=1S/C10H14F3NO4/c1-9(2,3)18-8(17)14-5(7(15)16)4-6(14)10(11,12)13/h5-6H,4H2,1-3H3,(H,15,16) |
Clave InChI |
VWYSNRWTEOJVIC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C(CC1C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-({3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]allanoyl}oxy)-4-(trifluoromethyl)benzenecarboximidamide](/img/structure/B15200945.png)
![8-cyclopropyl-6-hydroxy-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B15200958.png)


![N,N-dimethyl-3-[1-phenyl-3,3-bis(trifluoromethyl)-2-benzofuran-1-yl]propan-1-amine;hydrochloride](/img/structure/B15200988.png)
![6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine](/img/structure/B15200995.png)


![(1R,3R,5S,6R)-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B15201010.png)

![3,5,5'-Trimethyl-1'H-[1,3'-bipyrazol]-4'-amine](/img/structure/B15201029.png)

![5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole](/img/structure/B15201049.png)
![2-(4-Fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine](/img/structure/B15201056.png)
